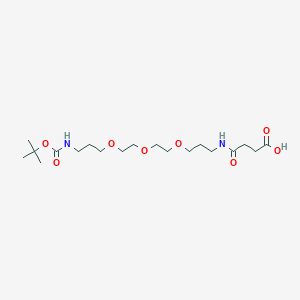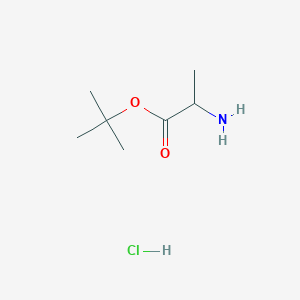
1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid is a chemical compound . It is also known as 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid . The empirical formula is C9H8N2O5 and the molecular weight is 224.17 .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid can be represented by the SMILES stringO=C1C(NC2=CC(C(O)=O)=CC=C2N1)=O . The InChI code is 1S/C9H6N2O4/c12-7-8(13)11-6-3-4(C9(14)15)1-2-5(6)10-7;/h1-3H,(H,10,12)(H,11,13)(H,14,15) . Physical And Chemical Properties Analysis
The physical form of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid is solid . It has a pale-yellow to yellow-brown color .Scientific Research Applications
Synthesis and Structural Studies
- Complex Formation and Photophysical Properties : 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives were used to create coordination polymers with unique structural and luminescent properties (Yuan et al., 2017).
Applications in Drug Design and Evaluation
- Peptide Derivatives with Antimicrobial Potential : Derivatives of this compound have been synthesized and evaluated for their antimicrobial, antifungal, and potential antiviral properties, specifically targeting human papillomavirus (Chaudhary et al., 2016).
Chemical Reactions and Functionalization
- C-H Functionalization in Cyclic Amines : This compound has been involved in redox-annulations with α,β-unsaturated carbonyl compounds, demonstrating its utility in organic synthesis (Kang et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions .
Biochemical Pathways
The inhibition of tubulin polymerization by 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid affects several biochemical pathways. It disrupts the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This disruption can also affect intracellular transport mechanisms, as microtubules serve as tracks for the movement of organelles and vesicles within the cell .
Result of Action
The result of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid’s action is the inhibition of cell proliferation. By disrupting microtubule formation, it prevents cells from dividing, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for the development of antitumor agents .
Action Environment
The action, efficacy, and stability of 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the cell types it is acting upon. For instance, the compound’s stability could be affected by storage conditions .
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYNLYPENYYPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587626 | |
| Record name | 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid | |
CAS RN |
787490-63-5 | |
| Record name | 1,2,3,4-Tetrahydroquinoxaline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















